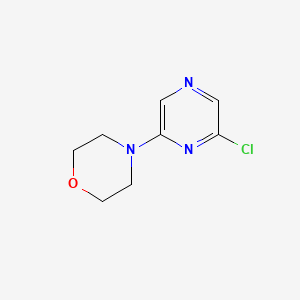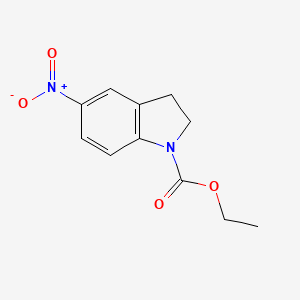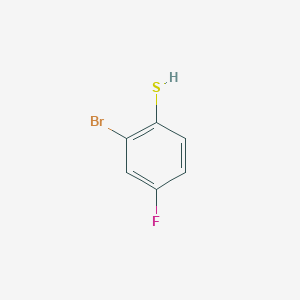![molecular formula C14H8F4O2 B1328664 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 942475-07-2](/img/structure/B1328664.png)
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Descripción general
Descripción
The compound 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a fluorinated biphenyl with a carboxylic acid functional group. This structure suggests potential reactivity typical of carboxylic acids, such as the formation of amides, esters, and anhydrides, as well as the potential for hydrogen bonding due to the presence of the acid group. The fluorine atoms may confer unique electronic and physical properties to the molecule, such as increased stability and lipophilicity.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can involve various fluorination reagents and strategies. For instance, the use of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been shown to be effective in the deoxyfluorination of carboxylic acids to acyl fluorides, which could be a potential step in the synthesis of the target compound . Additionally, the synthesis of fluoro-polyimides from fluorine-containing aromatic diamines suggests that similar methodologies could be applied to synthesize the biphenyl structure with trifluoromethyl and fluoro substituents .
Molecular Structure Analysis
The molecular structure of fluorinated biphenyl compounds can be complex, with the potential for various interactions due to the presence of fluorine atoms. For example, the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids have shown that fluorine atoms can influence the coordination geometry around metal centers . This could be relevant when considering the molecular geometry and potential intermolecular interactions of the target compound.
Chemical Reactions Analysis
Fluorinated carboxylic acids can undergo a range of chemical reactions. The presence of fluorine can affect the reactivity of the carboxylic acid group, as seen in the peculiar behavior of electrophilic fluorine in the lactonization of carboxylic acid-substituted 3-fluorodihydropyridines . Similarly, the synthesis of amino acid derivatives from fluorinated carboxylic acids demonstrates the potential for creating a variety of bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. Organotin(IV) carboxylates with fluorinated biphenyl structures have been studied for their spectroscopic properties and biological activity, indicating that such compounds can have significant interactions with biological systems . The synthesis and structure of tris(fluorophenyl)antimony dicarboxylates further illustrate the impact of fluorine on the molecular structure and properties . Additionally, the degradation of fluorotelomer alcohols in the atmosphere to perfluorinated carboxylic acids highlights the environmental persistence and potential impact of fluorinated compounds .
Aplicaciones Científicas De Investigación
Organometallic Functionalization
The compound is used in the organometallic functionalization of aromatic and heterocyclic substrates. It serves as a building block for more complex structures with potential therapeutic or pesticidal activity. The fluorine labels in this compound can modulate biological parameters like acidity and lipophilicity (Schlosser, 2005).
Synthesis of Trifluoromethylated Analogues
This compound is instrumental in synthesizing trifluoromethylated analogues of dihydroorotic acid, crucial for creating racemic and enantiopure forms of these analogues. Such derivatives are significant in studying orthogonal intramolecular interactions (Sukach et al., 2015).
Antibacterial Agents
A derivative of this compound, characterized by a fluorine atom and substituted phenyl groups, has been synthesized for evaluating antibacterial activity. Such derivatives have shown significant in vitro potency and efficacy in fighting bacterial infections (Chu et al., 1986).
Poly(arylene ether)s Synthesis
The compound plays a role in synthesizing novel poly(arylene ether)s. These polymers, derived from bisfluoro monomers containing this compound, exhibit high thermal stability and are soluble in various organic solvents. They are useful in applications requiring high-temperature resistance and solvent solubility (Salunke, Ghosh, & Banerjee, 2007).
Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids
The compound is utilized in preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. These acids, having the trifluoromethyl group, are significant in various chemical and pharmaceutical applications (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Chemical-Microbial Method for Fluorinated Pharmaceuticals
This compound is part of a method combining chemical and microbial techniques to develop fluorinated pharmaceuticals. It helps identify optimal fluorination sites on pro-drug molecules to improve metabolic stability (Bright et al., 2013).
Hyperbranched Poly(arylene ether)s
Utilized in the synthesis of hyperbranched poly(arylene ether)s, this compound contributes to the creation of polymers with high molecular weight and thermal stability. These polymers are applicable in areas requiring materials with high thermal resistance and branching properties (Banerjee, Komber, Häussler, & Voit, 2009).
Trifluoromethylation of Ketones and Sulfonyl Fluorides
It's involved in the trifluoromethylation of ketones and sulfonyl fluorides, which is critical in synthesizing biologically important compounds. This process uses fluoroform, a byproduct in Teflon manufacturing, demonstrating a novel application of waste chemicals in pharmaceutical synthesis (Okusu, Hirano, Tokunaga, & Shibata, 2015).
Photoredox Systems for Catalytic Fluoromethylation
This compound is essential in designing photoredox systems for catalytic fluoromethylation. Such systems are crucial for synthesizing pharmaceutical and agrochemical products containing trifluoromethyl and difluoromethyl groups (Koike & Akita, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . In this process, the compound, acting as a boron reagent, transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that it may affect pathways involving carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura coupling reactions, the result of its action would be the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reactions in which it may participate require exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJBBBOHSRCAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650205 | |
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
942475-07-2 | |
| Record name | 4′-Fluoro-3′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942475-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)





![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)
